molecular formula C8H7ClN2O B3218619 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1190310-70-3

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3218619
CAS No.: 1190310-70-3
M. Wt: 182.61 g/mol
InChI Key: FUTMGMNPLQIVCF-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring

Preparation Methods

The synthesis of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chloro-2-nitropyridine with methoxyamine followed by cyclization can yield the desired compound . Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine can be compared to other pyrrolopyridine derivatives, such as:

The unique combination of the chloro and methoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-7-3-2-5-6(9)4-10-8(5)11-7/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTMGMNPLQIVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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